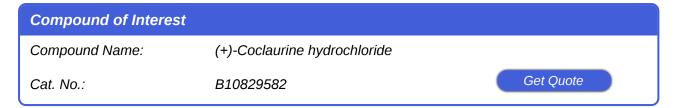


In-Depth Technical Guide to (+)-Coclaurine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid of significant interest in pharmacological research. This document provides a comprehensive technical overview of (+)-Coclaurine hydrochloride, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its known mechanisms of action through various signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in the study and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

(+)-Coclaurine hydrochloride, also known as (+)-(R)-Coclaurine hydrochloride, is the hydrochloride salt of the naturally occurring benzylisoquinoline alkaloid, (+)-Coclaurine. It is found in a variety of plant species.

Table 1: Chemical Identifiers for (+)-Coclaurine Hydrochloride



Identifier	Value	
CAS Number	19894-19-0[1][2]	
Chemical Name	(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy- 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride	
Synonyms	(+)-(R)-Coclaurine HCl, d-Coclaurine hydrochloride	
Molecular Formula	C ₁₇ H ₂₀ ClNO ₃ [1][2]	
Molecular Weight	321.80 g/mol [1][2]	
InChI Key	VDUZDGFETHGVJK-XFULWGLBSA-N[1]	
SMILES	COC1=C(C=C2INVALID-LINK CC3=CC=C(C=C3)O)O.Cl[1][2]	

Table 2: Physicochemical Properties of (+)-Coclaurine Hydrochloride

Property	Value	
Appearance	White to off-white solid powder[1][2]	
Purity	≥98% (typically analyzed by HPLC)[2]	
Solubility	DMSO: 50 mg/mL (155.38 mM) (with sonication) [2] H_2O : 5 mg/mL (15.54 mM) (with sonication) [2]	
Storage	4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light)[2]	

Biological Activity and Mechanism of Action

(+)-Coclaurine hydrochloride exhibits notable activity at several key receptors in the central nervous system. Its primary mechanisms of action include the antagonism of dopamine and nicotinic acetylcholine receptors, as well as the modulation of signaling pathways implicated in cancer cell resistance.



Dopamine Receptor Antagonism

(+)-Coclaurine and its enantiomer have been shown to act as antagonists at both D1 and D2 dopamine receptors with IC₅₀ values in the low micromolar range.[2] This activity is of interest for the development of novel antipsychotic or neuromodulatory agents. An intracerebroventricular injection of **(+)-Coclaurine hydrochloride** in mice has been shown to increase the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, suggesting an inhibition of postsynaptic dopamine receptors.[1][2]

Nicotinic Acetylcholine Receptor Antagonism

Coclaurine is also recognized as a nicotinic acetylcholine receptor (nAChR) antagonist.[3] This activity may contribute to its diverse pharmacological effects and warrants further investigation for its potential in treating conditions related to cholinergic dysfunction.

Modulation of the EFHD2-NOX4-ABCC1 Signaling Pathway

Recent research has identified coclaurine as an inhibitor of EF-hand domain-containing protein D2 (EFHD2). By inhibiting EFHD2, coclaurine can downregulate the EFHD2-related NOX4-ABCC1 signaling pathway.[3] This pathway is implicated in cisplatin resistance in non-small cell lung cancer (NSCLC), suggesting that coclaurine could be a potential adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.[3]

Table 3: Summary of Biological Activity

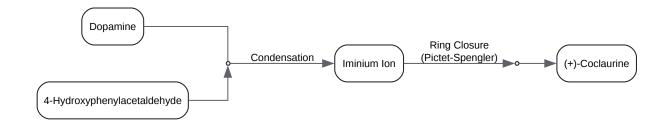


Target	Activity	Reported Values
Dopamine D1 Receptor	Antagonist	IC ₅₀ : 2.09 ± 0.65 μM (for O- nornuciferine, a related alkaloid)
Dopamine D2 Receptor	Antagonist	IC ₅₀ : $1.14 \pm 0.10 \mu\text{M}$ (for Onnornuciferine, a related alkaloid)
Nicotinic Acetylcholine Receptors	Antagonist	-
EFHD2	Inhibitor	-

Experimental Protocols Enantioselective Synthesis of (+)-Coclaurine

The core structure of (+)-Coclaurine is a benzyltetrahydroisoquinoline, which is commonly synthesized via the Pictet-Spengler reaction. An enantioselective synthesis is crucial to obtain the desired (+)-(R)-enantiomer.

Reaction Scheme: Pictet-Spengler Synthesis of Benzylisoquinoline Alkaloids



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Caption: Pictet-Spengler reaction for (+)-Coclaurine synthesis.

Protocol:



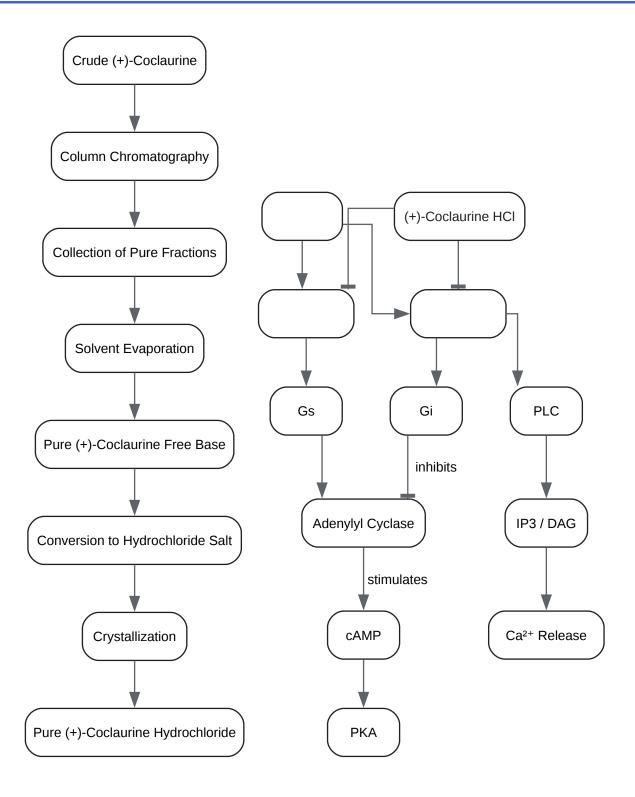
- Preparation of the Imine Intermediate: Dopamine hydrochloride is reacted with 4hydroxyphenylacetaldehyde in a suitable solvent (e.g., methanol or ethanol). The reaction is typically carried out at room temperature.
- Pictet-Spengler Cyclization: An acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the reaction mixture, which is then heated to reflux. The acid catalyzes the cyclization of the imine intermediate to form the tetrahydroisoquinoline ring system.
- Enantioselective Control: For an enantioselective synthesis, a chiral auxiliary can be employed, or an enzymatic approach using a norcoclaurine synthase (NCS) can be utilized.
- Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the acid catalyst and other water-soluble impurities. The crude product is extracted with an organic solvent.

Purification of (+)-Coclaurine Hydrochloride

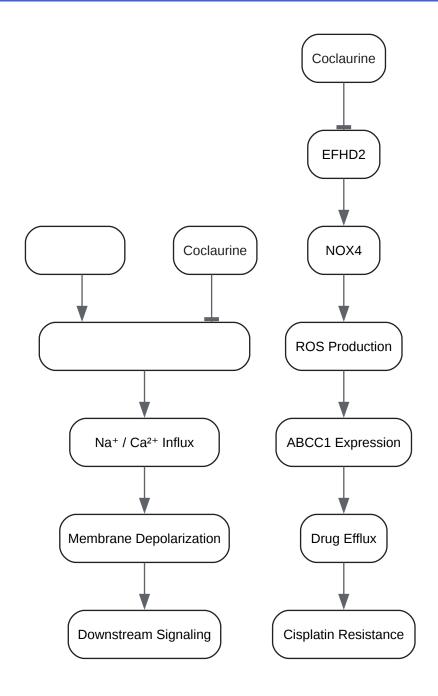
Purification of the crude product is essential to obtain high-purity **(+)-Coclaurine hydrochloride**. This is typically achieved through column chromatography followed by crystallization.

Workflow for Purification









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